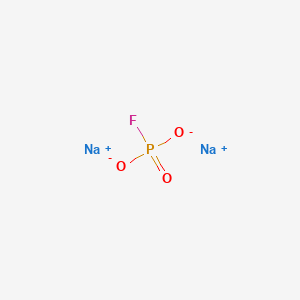
Sodium monofluorophosphate
Cat. No. B1209415
Key on ui cas rn:
7631-97-2
M. Wt: 122.976 g/mol
InChI Key: PRVAPUQJIWBZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04357317
Procedure details


Sodium monofluorophosphate is used in amount to provide about 700-1090 ppm fluorine to the dental cream in which the total amount of fluorine is about 1000-1670, with about 30-35% by weight to the total fluorine being provided by sodium fluoride (about 300-580 ppm). This corresponds to about 0.5-1.2% by weight of sodium monofluorophosphate and about 0.06-0.11% by weight of sodium fluoride. Preferably, the dental cream contains about 1000-1500 ppm, most preferably, about 950-1000 ppm fluorine provided by sodium monofluorophosphate and about 450-500 ppm provided by sodium fluoride.


Name

Identifiers


|
REACTION_CXSMILES
|
[P:1]([F:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+].[F-:8].[Na+]>>[F:8][F:5].[P:1]([F:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+:6] |f:0.1.2,3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])F.[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FF
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)([O-])([O-])F.[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04357317
Procedure details


Sodium monofluorophosphate is used in amount to provide about 700-1090 ppm fluorine to the dental cream in which the total amount of fluorine is about 1000-1670, with about 30-35% by weight to the total fluorine being provided by sodium fluoride (about 300-580 ppm). This corresponds to about 0.5-1.2% by weight of sodium monofluorophosphate and about 0.06-0.11% by weight of sodium fluoride. Preferably, the dental cream contains about 1000-1500 ppm, most preferably, about 950-1000 ppm fluorine provided by sodium monofluorophosphate and about 450-500 ppm provided by sodium fluoride.


Name

Identifiers


|
REACTION_CXSMILES
|
[P:1]([F:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+].[F-:8].[Na+]>>[F:8][F:5].[P:1]([F:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+:6] |f:0.1.2,3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])F.[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FF
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)([O-])([O-])F.[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
